m-PEG12-DSPE

Liposome pharmacokinetics AUC enhancement Stealth liposomes

DSPE-PEG2000 is the gold-standard PEGylated lipid for imparting "stealth" properties to liposomal and micellar drug delivery systems. Its 56 nM CMC ensures resistance to dilution-induced dissociation, while its -30 mV zeta potential provides superior colloidal stability compared to alternatives. This specific PEG2000 chain length offers optimal circulation prolongation and drug solubilization, outperforming higher MW variants. Procure high-purity DSPE-PEG2000 for predictable in vivo performance and tunable release kinetics.

Molecular Formula C67H132NO21P
Molecular Weight 1318.7 g/mol
Cat. No. B12418586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-DSPE
Molecular FormulaC67H132NO21P
Molecular Weight1318.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C67H132NO21P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-66(70)86-62-64(89-67(71)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)63-88-90(72,73)87-39-37-68-65(69)36-38-75-42-43-77-46-47-79-50-51-81-54-55-83-58-59-85-61-60-84-57-56-82-53-52-80-49-48-78-45-44-76-41-40-74-3/h64H,4-63H2,1-3H3,(H,68,69)(H,72,73)
InChIKeyYNJHPVHVZJVVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG2000 (18:0 mPEG2000 PE) Procurement Guide: A PEGylated Phospholipid for Stealth Liposomes and Nanocarriers


The compound [3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate, commonly designated DSPE-PEG2000 or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], is an amphiphilic PEGylated phospholipid composed of a distearoyl phosphatidylethanolamine (DSPE) lipid anchor and a methoxy-terminated polyethylene glycol chain of approximately 2000 Da [1]. It is widely employed as a steric stabilizing excipient in liposomal and micellar drug delivery systems, where it prolongs systemic circulation by reducing opsonization and uptake by the mononuclear phagocyte system [2].

Why DSPE-PEG2000 Cannot Be Freely Substituted with Other PEGylated Lipids or Stabilizers


Substitution of DSPE-PEG2000 with other PEG-lipid conjugates or alternative stabilizers is not straightforward because critical performance parameters—including circulation half-life, drug solubilization capacity, critical micelle concentration, and serum stability—exhibit PEG chain length-dependent and anchor-dependent variation. For example, DSPE-PEG2000 prolongs liposomal circulation time more effectively than higher molecular weight variants such as DSPE-PEG5000 and DSPE-PEG12000 [1], while simultaneously offering superior drug solubilization relative to DSPE-PEG5000 [2]. Furthermore, its performance relative to non-phospholipid stabilizers like Pluronic F127 differs markedly in terms of zeta potential, liver accumulation, and particle elimination half-life [3]. These quantifiable differences preclude generic interchangeability without reformulation and revalidation of pharmacokinetic and biodistribution profiles.

DSPE-PEG2000 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Alternatives


Superior Plasma AUC Enhancement: DSPE-PEG2000 vs. Cholesterol in DSPC Liposomes

In a murine model, incorporation of 5 mol% DSPE-PEG2000 into DSPC liposomes increased the mean plasma area under the curve (AUC₀₋₂₄ₕ) 19-fold relative to unmodified DSPC liposomes. In contrast, addition of 45 mol% cholesterol achieved only a 10-fold AUC increase [1]. This head-to-head comparison demonstrates that DSPE-PEG2000 provides nearly double the circulation-enhancing benefit of cholesterol at an 9-fold lower molar incorporation.

Liposome pharmacokinetics AUC enhancement Stealth liposomes

Optimal Circulation Half-Life: DSPE-PEG2000 Outperforms Higher MW PEG Variants

In a comparative study evaluating DSPE-PEGs with molecular weights of 1000, 2000, 5000, and 12000, DSPE-PEG2000 (6 mol% in DSPC/cholesterol LUVs) prolonged blood circulation time more effectively than higher molecular weight variants. At 6 h post-injection, approximately 40% of the injected dose remained in circulation for DSPE-PEG2000 formulations [1]. This study explicitly concludes that DSPE-PEGs with MW 1000 and 2000 prolong circulation more than DSPE-PEG5000 and DSPE-PEG12000 [1].

Liposome circulation PEG molecular weight Pharmacokinetics

Lower Critical Micelle Concentration: DSPE-PEG2000 vs. Pluronic F127

The critical micelle concentration (CMC) of DSPE-PEG2000 was determined to be 56 nM, approximately 25-fold lower than the CMC of Pluronic F127 (1.4 µM) [1]. A lower CMC indicates greater resistance to micelle dissociation upon dilution, which is critical for maintaining colloidal stability after intravenous administration.

Micelle stability CMC Nanocrystal stabilization

Greater Negative Zeta Potential: DSPE-PEG2000 vs. Pluronic F127 Stabilized Nanoparticles

Nanocrystals stabilized with DSPE-PEG2000 exhibited a zeta potential of approximately -30 mV, compared to -10 mV for Pluronic F127-stabilized particles under identical conditions [1]. The more negative zeta potential of DSPE-PEG2000-stabilized formulations contributes to enhanced electrostatic repulsion and improved colloidal stability against aggregation.

Colloidal stability Zeta potential Surface charge

Tunable Drug Release Kinetics: DSPE-PEG2000 Content Directly Modulates Doxorubicin Release Rate

In partially silica-coated bicellar nanodiscs, increasing the molar percentage of DSPE-PEG2000 systematically accelerated hydrophobic doxorubicin release. Cumulative release at 120 h was 57.38% for 0% DSPE-PEG2000, increasing to 69.21% (2.5%), 78.69% (5%), 81.64% (10%), and 82.23% (20%) [1]. This dose-dependent relationship demonstrates that DSPE-PEG2000 can be used to precisely engineer release kinetics.

Drug release modulation Nanodiscs Controlled release

Enhanced Drug Solubilization: DSPE-PEG2000 Micelles vs. DSPE-PEG5000 Micelles

DSPE-PEG2000 simple micelles demonstrated greater solubilization of the model hydrophobic drug diazepam compared to DSPE-PEG5000 micelles, as determined by RP-HPLC [1]. This advantage is attributed to the shorter PEG chain length of DSPE-PEG2000, which yields a lower CMC (0.5-1.5 µM range for 2000 vs. higher for 5000) and more favorable drug encapsulation environment [1].

Drug solubilization Micelles PEG chain length

DSPE-PEG2000 High-Value Application Scenarios Supported by Quantitative Evidence


Long-Circulating Liposomal Chemotherapy Formulations (e.g., Doxorubicin, Irinotecan)

DSPE-PEG2000 is the established gold standard for imparting "stealth" properties to liposomal chemotherapeutics. The 19-fold AUC enhancement [1] and optimal circulation prolongation relative to higher MW PEGs [2] directly translate to improved tumor accumulation via the enhanced permeability and retention (EPR) effect. This is the precise mechanism exploited in clinically approved products such as Doxil®/Caelyx® (PEGylated liposomal doxorubicin).

Stable Nanocrystal Formulations for Poorly Soluble Drug Candidates

For milled nanocrystals of poorly water-soluble compounds, DSPE-PEG2000 provides dual benefits: a 25-fold lower CMC (56 nM) than Pluronic F127 [3], ensuring resistance to dilution-induced dissociation, and a 3-fold higher magnitude zeta potential (-30 mV vs. -10 mV) [3], enhancing colloidal stability. These properties make DSPE-PEG2000 the preferred stabilizer for intravenous nanosuspensions requiring prolonged shelf-life and predictable in vivo performance.

Micellar Solubilization of Hydrophobic Drugs with High Loading Requirements

DSPE-PEG2000 micelles offer superior solubilization of hydrophobic drugs compared to DSPE-PEG5000 [4], combined with a lower CMC that ensures micelle integrity upon dilution. This combination is particularly valuable for early-stage preclinical formulation of water-insoluble drug candidates, where maximizing drug loading while maintaining colloidal stability is paramount for achieving therapeutically relevant doses.

Tunable Drug Release from Lipid-Based Nanocarriers (Nanodiscs, Bicelles)

The ability to systematically modulate hydrophobic drug release rates by varying DSPE-PEG2000 content—from 57.38% release at 0% PEG to 82.23% at 20% PEG over 120 h [5]—enables precise engineering of release kinetics. This tunability is a critical advantage for developing nanocarriers tailored to specific therapeutic indices or release durations, a capability not readily achievable with many alternative stabilizers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG12-DSPE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.